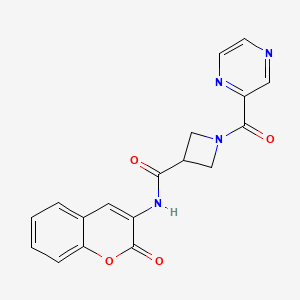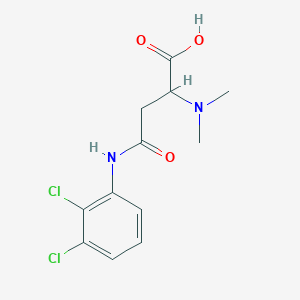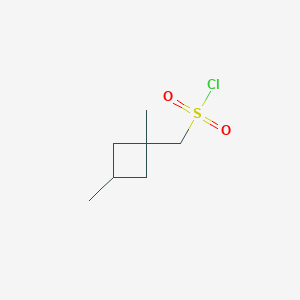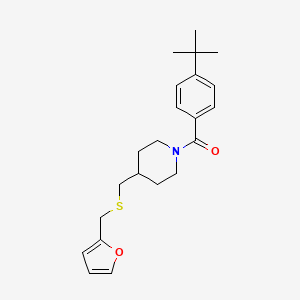
N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a bioactive molecule that appears to be derived from a combination of a chromen moiety and a pyrazine-2-carbonyl azetidine structure. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related 2-azetidinone compounds involves starting with pyrazine-2,3-dicarboxylic acid, which is converted to the corresponding diester. This is followed by hydrazinolysis to afford dicarbohydrazide, which is then treated with substituted pyridine-2-carbaldehyde to yield new Schiff bases. These bases are reacted with chloroacetochloride or dichloroacetochloride in the presence of trimethylamine in DMF solvent to yield new derivatives . Although the exact synthesis of N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is not described, a similar approach could potentially be used, with modifications to incorporate the chromen moiety.
Molecular Structure Analysis
The molecular structure of related compounds includes a 2-azetidinone ring, which is a four-membered beta-lactam ring, attached to a pyrazine ring. The structural assignments of these compounds are confirmed by spectroscopic analysis, including IR, ^1H NMR, ^13C NMR, and elemental analysis . For the compound , similar analytical techniques would likely be used to confirm the structure, with particular attention to the chromen moiety, which is a benzopyran ring system.
Chemical Reactions Analysis
The synthesis of related compounds involves [2+2] cycloaddition reactions, which are a type of chemical reaction where two unsaturated molecules combine to form a cyclic adduct . The compound of interest may also undergo similar reactions, particularly in the formation of the azetidine ring. Additionally, the presence of the amide group could allow for further chemical transformations, such as amidation or hydrolysis reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related 2-azetidinone compounds include their solubility, melting points, and stability under various conditions. These properties are influenced by the functional groups present and the overall molecular structure . The chromen moiety in the compound of interest is likely to contribute to its photophysical properties, such as UV absorption, due to the conjugated system within the benzopyran ring. The compound's solubility in organic solvents and water would be an important characteristic for its potential use in biological applications.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Screening
A study by Ayyash & Habeeb (2019) describes the synthesis of novel 2-azetidinones derived from pyrazine dicarboxylic acid, which includes compounds related to N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide. These compounds were synthesized starting from pyrazine-2,3-dicarboxylic acid, converted into various derivatives through reactions with substituted pyridine-2-carbaldehyde. The newly synthesized compounds exhibited significant antibacterial and antifungal activities, suggesting their potential application as antimicrobial agents (Ayyash & Habeeb, 2019).
Structural Characterization
Reis et al. (2013) provided insights into the structural characterization of related compounds, specifically 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives. These compounds exhibit diverse crystalline structures and conformations, which are crucial for understanding their chemical behavior and potential interactions in biological systems. Such structural characterizations are essential for the design and synthesis of bioactive compounds with specific antimicrobial properties (Reis et al., 2013).
Antimicrobial Activity
Another study by Azab, Azab, & Elkanzi (2017) focuses on the synthesis of chromeno[3,4-c]pyrrole-3,4-dione-based N-heterocycles, demonstrating their high antimicrobial activity. These compounds, related to the core structure of N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, were evaluated for their efficacy against various microbial strains, highlighting their potential as antimicrobial agents (Azab, Azab, & Elkanzi, 2017).
Novel Synthesis Approaches
Ghashang, Mansoor, & Aswin (2013) describe a solvent-free synthesis method for chromeno[2,3-d]pyrimidinone derivatives, which are structurally related to N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide. This method offers advantages such as high yields, simple methodology, and greener conditions, making it an efficient approach to produce compounds with potential antimicrobial properties (Ghashang, Mansoor, & Aswin, 2013).
Propiedades
IUPAC Name |
N-(2-oxochromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-16(12-9-22(10-12)17(24)14-8-19-5-6-20-14)21-13-7-11-3-1-2-4-15(11)26-18(13)25/h1-8,12H,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAPXPFOPWCRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-cyano-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2520122.png)
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520123.png)
![N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2520124.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2520125.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2520127.png)


![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2520131.png)


![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime](/img/structure/B2520136.png)

